![molecular formula C24H25NO2S B12562799 N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide CAS No. 150350-27-9](/img/structure/B12562799.png)
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxy group, a methyl group, and a triphenylmethyl sulfanyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triphenylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form corresponding alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylmethyl sulfanyl group into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triphenylmethyl sulfanyl group can interact with biological macromolecules, potentially inhibiting their function. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide: Similar in structure but contains a triphenylphosphoranylidene group instead of a triphenylmethyl sulfanyl group.
N-Methoxy-N-methylpropanamide: Lacks the triphenylmethyl sulfanyl group, making it less complex.
Uniqueness
N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide is unique due to the presence of the triphenylmethyl sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
150350-27-9 |
|---|---|
Molecular Formula |
C24H25NO2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-tritylsulfanylpropanamide |
InChI |
InChI=1S/C24H25NO2S/c1-25(27-2)23(26)18-19-28-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
InChI Key |
ZCHQUCWZCHHZLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


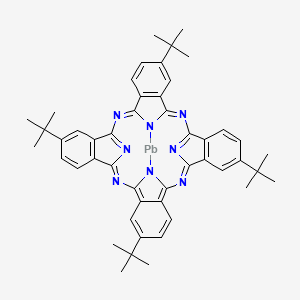
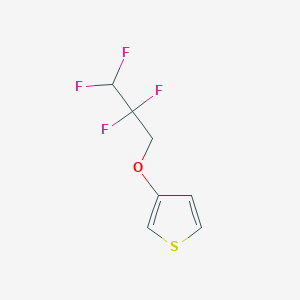
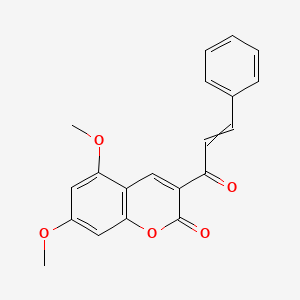

![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
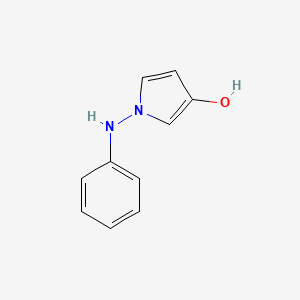
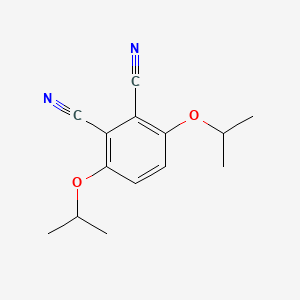
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
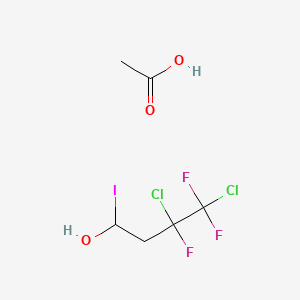
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
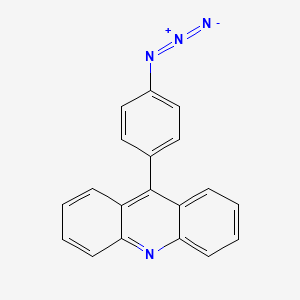
![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
